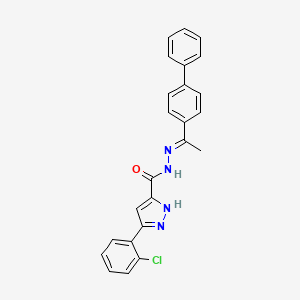

![molecular formula C25H19BrN4O2 B11672328 5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11672328.png)

5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Bromatom, eine Ethoxyphenylgruppe, eine Benzotriazol-Einheit und eine Naphthalin-Carboxamidgruppe umfasst.

Herstellungsmethoden

Die Synthese von 5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid beinhaltet typischerweise mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Benzotriazol-Einheit: Dieser Schritt beinhaltet die Reaktion von 4-Ethoxyanilin mit Natriumnitrit und Salzsäure zur Bildung des entsprechenden Diazoniumsalzes, das dann mit Natriumazid umgesetzt wird, um das Benzotriazolderivat zu erhalten.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des bromierten Naphthalinderivats mit der Benzotriazoleinheit unter basischen Bedingungen, typischerweise unter Verwendung einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Industrielle Produktionsmethoden können ähnliche Schritte umfassen, werden aber für die großtechnische Synthese optimiert, einschließlich der Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Bildung von Aminen oder Alkoholen führt.

Substitution: Nucleophile Substitutionsreaktionen können am Bromatom auftreten, wobei Nucleophile wie Thiole, Amine oder Alkoxide das Brom ersetzen und neue Derivate bilden.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um Biaryl- oder Styrolderivate zu bilden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole intermediate, followed by the introduction of the ethoxyphenyl group through electrophilic substitution reactions. The final step involves the coupling of the brominated naphthalene carboxamide with the benzotriazole intermediate under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Materialien und Liganden für die Katalyse.

Biologie: Die Verbindung wird wegen ihrer einzigartigen photophysikalischen Eigenschaften auf ihr Potenzial als Fluoreszenzsonde untersucht.

Medizin: Es werden laufende Forschungen betrieben, um das Potenzial der Verbindung als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.

Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Photovoltaikzellen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Proteine und Enzyme binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es die Aktivität bestimmter Kinasen oder Proteasen hemmen und so Signalwege modulieren, die an Zellwachstum und Apoptose beteiligt sind.

Wirkmechanismus

The mechanism of action of 5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid durch seine einzigartige Kombination von Strukturmerkmalen aus. Zu den ähnlichen Verbindungen gehören:

5-Brom-2-chlorphenyl-(4-Ethoxyphenyl)methanon: Diese Verbindung wird als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

5-Brom-N-(4-Ethoxyphenyl)-2-fluorbenzamid: Bekannt für seine Verwendung in der frühen Medikamentenentdeckungsforschung.

5-Brom-N-(3-Chlor-2-(4-(Prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamid: Wird auf sein therapeutisches Potenzial untersucht.

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Anwendungen, was die Vielseitigkeit und Einzigartigkeit von 5-Brom-N-[2-(4-Ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalin-1-carboxamid unterstreicht.

Eigenschaften

Molekularformel |

C25H19BrN4O2 |

|---|---|

Molekulargewicht |

487.3 g/mol |

IUPAC-Name |

5-bromo-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C25H19BrN4O2/c1-2-32-18-12-10-17(11-13-18)30-28-23-14-9-16(15-24(23)29-30)27-25(31)21-7-3-6-20-19(21)5-4-8-22(20)26/h3-15H,2H2,1H3,(H,27,31) |

InChI-Schlüssel |

FRCCUBNTTBYTBU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)

![4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one](/img/structure/B11672280.png)

![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672285.png)

![(5Z)-3-benzyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672289.png)

![11-(3,4-dimethoxyphenyl)-10-hexanoyl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672305.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672308.png)

![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672325.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11672327.png)

![ethyl 2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11672333.png)